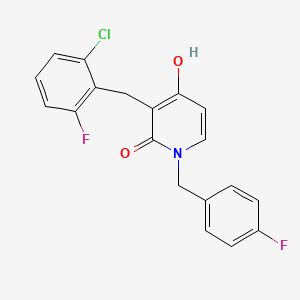

Diethyl(acetylamino)(3-nitrobenzyl)propanedioate

Vue d'ensemble

Description

The compound Diethyl(acetylamino)(3-nitrobenzyl)propanedioate is a chemical derivative that is related to the class of compounds studied in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar compounds with acetylamino and nitrobenzyl groups, which can provide insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reduction of specific esters to form Schiff bases, as indicated in the third paper, where Erlenmeyer’s β-phenylserine ethyl ester was reduced to obtain a Schiff base . This process could be analogous to the synthesis of this compound, where a nitrobenzyl group is part of the molecular structure. The acetylation steps mentioned in the same paper could also be relevant, as they describe the formation of acetylated oxazolidine derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be analyzed using spectroscopic methods such as infrared (IR) and ultraviolet (UV) absorption spectra. The third paper provides an example of this, where the structure of a Schiff base was demonstrated using IR and UV spectra . These techniques could be applied to determine the structure of this compound as well.

Chemical Reactions Analysis

The papers discuss the alkaline hydrolysis of diethyl N-acetylamino malonate derivatives, which is accompanied by decarboxylation . This reaction is influenced by temperature and reactant ratios. Tautomerism and the migration of protons, such as the proton of phenolic hydroxyl, are also considered . These findings could be extrapolated to understand the chemical reactions that this compound might undergo, especially in alkaline conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be predicted based on IR spectral data and quantum chemical calculations . The papers suggest that the antioxidation activity of such compounds can be predicted from the energies of homolysis of the O-H bond of phenolic hydroxyl . These methods could potentially be used to predict the properties of this compound, including its antioxidation potential.

Applications De Recherche Scientifique

Downstream Processing of Biologically Produced Diols

Downstream processing, crucial for the separation and purification of biologically produced chemicals like 1,3-propanediol and 2,3-butanediol, accounts for a significant portion of total production costs. Methods such as evaporation, distillation, and membrane filtration have been studied, highlighting the challenges of yield, purity, and energy consumption in the microbial production of these diols. This research suggests a need for improved separation technologies, potentially applicable to the processing of related compounds like Diethyl(acetylamino)(3-nitrobenzyl)propanedioate for industrial and pharmaceutical purposes (Zhi-Long Xiu & A. Zeng, 2008).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including 2-nitrobenzyl derivatives, showcases the potential for controlled chemical synthesis through light-mediated reactions. This approach underlines the significance of selective activation or deactivation of functional groups in complex synthetic pathways, possibly relevant to the manipulation or synthesis of this compound for specific scientific applications (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Enzymatic Polymerization for Polycondensation Polymers

The review on enzymatic polymerization for producing aliphatic polyesters, polyamides, and polyesteramides highlights the advantages of biocatalysis over conventional chemical methods, including lower energy requirements and higher selectivity. This research could inform the development of greener, more efficient processes for synthesizing complex molecules like this compound, potentially for biomedical applications (A. Douka et al., 2017).

Propriétés

IUPAC Name |

diethyl 2-acetamido-2-[(3-nitrophenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-7-6-8-13(9-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHDKDFOJBEZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969384 | |

| Record name | N-{1,3-Diethoxy-2-[(3-nitrophenyl)methyl]-1,3-dioxopropan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5432-19-9 | |

| Record name | NSC22683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{1,3-Diethoxy-2-[(3-nitrophenyl)methyl]-1,3-dioxopropan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B3032748.png)

![1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B3032752.png)

![8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B3032757.png)